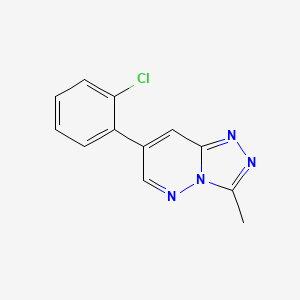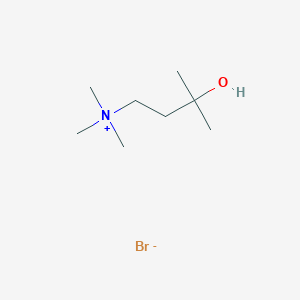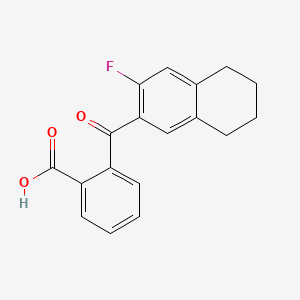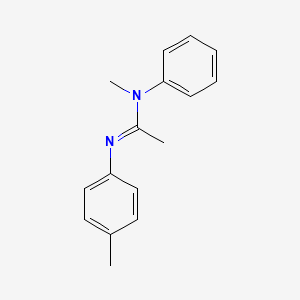![molecular formula C9H17GeNO2S3 B14343826 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid CAS No. 106031-00-9](/img/structure/B14343826.png)
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,8,9-Trithia-5-aza-1-germabicyclo[333]undecan-1-yl)propanoic acid is a unique organogermanium compound
Méthodes De Préparation
The synthesis of 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid typically involves the reaction of germanium tetrachloride with a suitable trithia-aza precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Applications De Recherche Scientifique
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid involves its interaction with specific molecular targets. The germanium atom can form stable complexes with various biomolecules, influencing their function and activity. The sulfur and nitrogen atoms in the bicyclic structure also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This compound features oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: The silicon atom in this compound replaces the germanium atom, resulting in variations in stability and reactivity.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane:
Propriétés
Numéro CAS |
106031-00-9 |
|---|---|
Formule moléculaire |
C9H17GeNO2S3 |
Poids moléculaire |
340.1 g/mol |
Nom IUPAC |
3-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H17GeNO2S3/c12-9(13)1-2-10-14-6-3-11(4-7-15-10)5-8-16-10/h1-8H2,(H,12,13) |
Clé InChI |
BGBVSYSKNWZLHA-UHFFFAOYSA-N |
SMILES canonique |
C1CS[Ge]2(SCCN1CCS2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)



![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)

![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)




